![molecular formula C9H9F2NO2 B1269096 3-Amino-3-(2,4-difluorophenyl)propanoic acid CAS No. 412925-23-6](/img/structure/B1269096.png)
3-Amino-3-(2,4-difluorophenyl)propanoic acid
Overview
Description
3-Amino-3-(2,4-difluorophenyl)propanoic acid is a chemical compound with the molecular formula C9H9F2NO2 . It is a solid substance and has a molecular weight of 201.17 .
Molecular Structure Analysis
The molecular structure of 3-Amino-3-(2,4-difluorophenyl)propanoic acid can be represented by the InChI code: 1S/C9H9F2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) .Physical And Chemical Properties Analysis
3-Amino-3-(2,4-difluorophenyl)propanoic acid is a solid substance . Its molecular weight is 201.17 and its linear formula is C9H9F2NO2 .Scientific Research Applications
Structural Modification of Natural Products
Amino acids, including “3-Amino-3-(2,4-difluorophenyl)propanoic acid”, are used in the structural modification of natural products . They are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
Enhancement of Drug Activity
The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification . For example, researchers have introduced amino acids into ginsenosides and obtained ginsenoside amino acid derivatives with enhanced activity .
Use in Chemical Research
“3-Amino-3-(2,4-difluorophenyl)propanoic acid” is used in chemical research . However, the specific applications in this field are not detailed in the available resources.
Synthesis of Fluorinated Biaryl Derivatives
Although not directly related to “3-Amino-3-(2,4-difluorophenyl)propanoic acid”, it’s worth noting that similar compounds like “3,4-Difluorophenylboronic acid” can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
properties
IUPAC Name |
3-amino-3-(2,4-difluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNSEGYWKJUNMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343234 | |
Record name | 3-amino-3-(2,4-difluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(2,4-difluorophenyl)propanoic acid | |
CAS RN |
412925-23-6 | |
Record name | 3-amino-3-(2,4-difluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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